![molecular formula C17H17FN2O4S B5803796 N-(4-acetylphenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide](/img/structure/B5803796.png)
N-(4-acetylphenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-acetylphenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide, also known as DASA-58, is a small molecule inhibitor that has been used in various scientific research applications. This compound has been synthesized using different methods and has shown promising results in inhibiting certain enzymes and pathways.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide involves the inhibition of certain enzymes and pathways. This compound inhibits the activity of NMT by binding to the enzyme's active site and preventing the transfer of myristic acid to its substrate. This inhibition leads to the disruption of various signaling pathways, including the AKT and MAPK pathways, which are involved in the proliferation and survival of cancer cells. This compound also inhibits the aggregation of amyloid beta peptides by binding to the peptides and preventing their self-assembly into toxic oligomers and fibrils.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific research application. In cancer research, this compound has been shown to inhibit the proliferation and survival of cancer cells, induce apoptosis, and reduce tumor growth in animal models. In neurodegenerative disease research, this compound has been shown to reduce the levels of toxic amyloid beta peptides and improve cognitive function in animal models. In infectious disease research, this compound has been shown to inhibit the growth of certain bacteria and reduce bacterial load in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-acetylphenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide in lab experiments is its specificity towards certain enzymes and pathways, which allows for targeted inhibition and reduced off-target effects. Another advantage is its small size, which allows for easy delivery and penetration into cells and tissues. However, one limitation is its potential toxicity and side effects, which need to be carefully monitored and controlled in lab experiments.
Future Directions
There are several future directions for the research and development of N-(4-acetylphenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide. One direction is the optimization of its synthesis method to improve yield and purity. Another direction is the identification of new targets and pathways for this compound inhibition, which can expand its potential applications in various diseases. Additionally, the development of this compound derivatives with improved potency and selectivity can further enhance its therapeutic potential.
Synthesis Methods
N-(4-acetylphenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide can be synthesized using different methods, including a one-pot synthesis and a Suzuki coupling reaction. The one-pot synthesis involves the condensation of 4-acetylphenylhydrazine with 2-fluorobenzoyl chloride, followed by the addition of dimethyl sulfonamide and triethylamine. The Suzuki coupling reaction involves the coupling of 4-acetylphenylboronic acid with 5-bromo-2-fluorobenzoyl chloride, followed by the addition of dimethyl sulfonamide and palladium catalyst.
Scientific Research Applications
N-(4-acetylphenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide has been used in various scientific research applications, including cancer research, neurodegenerative disease research, and infectious disease research. In cancer research, this compound has been shown to inhibit the activity of the enzyme N-myristoyltransferase (NMT), which is involved in the proliferation and survival of cancer cells. In neurodegenerative disease research, this compound has been shown to inhibit the aggregation of amyloid beta peptides, which are involved in the development of Alzheimer's disease. In infectious disease research, this compound has been shown to inhibit the growth of certain bacteria, such as Mycobacterium tuberculosis.
properties
IUPAC Name |
N-(4-acetylphenyl)-5-(dimethylsulfamoyl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O4S/c1-11(21)12-4-6-13(7-5-12)19-17(22)15-10-14(8-9-16(15)18)25(23,24)20(2)3/h4-10H,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HANNJBHDTBTEPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N(C)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-{[(5-methyl-3-isoxazolyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5803724.png)
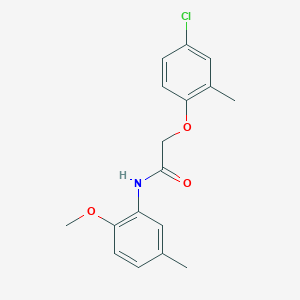
![methyl 3-{[(4-methoxyphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5803736.png)
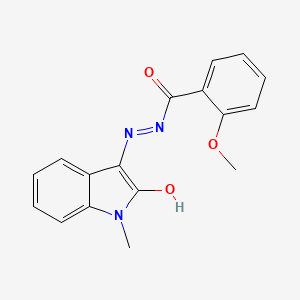
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5803743.png)
![2-[(anilinocarbonyl)amino]-N-isopropylbenzamide](/img/structure/B5803749.png)
![6-({4-(dimethylamino)-6-[methoxy(methyl)amino]-1,3,5-triazin-2-yl}oxy)-3-pyridazinol](/img/structure/B5803753.png)
![6-tert-butyl-N-cyclohexyl-2-{[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5803757.png)
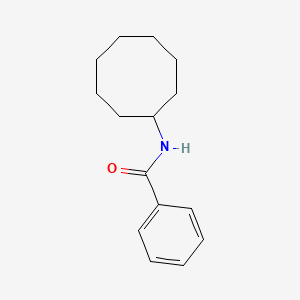
![2-(2-cyanophenoxy)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5803764.png)
![2-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-N-(4-nitrophenyl)hydrazinecarbothioamide](/img/structure/B5803781.png)
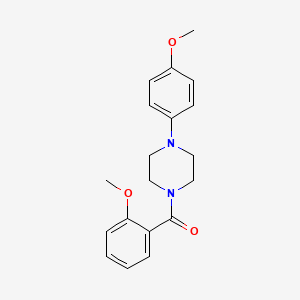
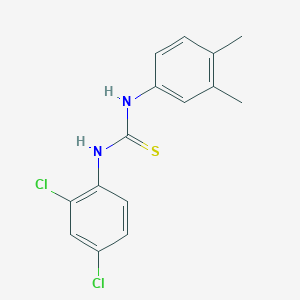
![N-[3-(2-methoxyphenyl)-2-propen-1-yl]-N,1-dimethyl-4-piperidinamine](/img/structure/B5803820.png)